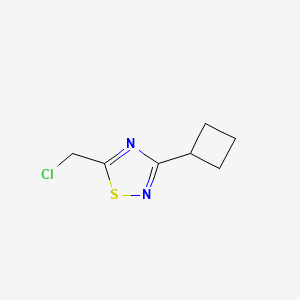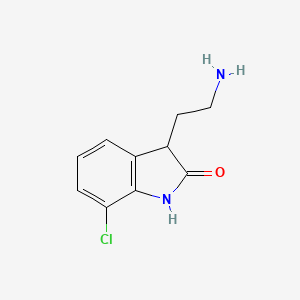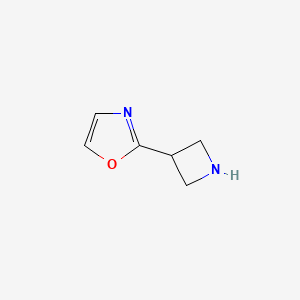
2-(Azetidin-3-YL)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-YL)-1,3-oxazole is a heterocyclic compound that features both an azetidine and an oxazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-YL)-1,3-oxazole can be achieved through various methods. . This reaction is efficient for synthesizing functionalized azetidines, which can then be further modified to incorporate the oxazole ring.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that prioritize cost-effectiveness and yield. The aza Paternò–Büchi reaction and aza-Michael addition are both suitable for large-scale synthesis due to their efficiency and relatively mild reaction conditions.
化学反応の分析
Types of Reactions
2-(Azetidin-3-YL)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.
科学的研究の応用
2-(Azetidin-3-YL)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Azetidin-3-YL)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s azetidine and oxazole rings allow it to bind to various enzymes and receptors, modulating their activity. This can result in a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring, similar to the azetidine ring in 2-(Azetidin-3-YL)-1,3-oxazole.
Oxazole: A five-membered ring containing both nitrogen and oxygen, similar to the oxazole ring in this compound.
Pyrrolidine: Another four-membered nitrogen-containing ring, but with different chemical properties compared to azetidine.
Uniqueness
This compound is unique due to the combination of both azetidine and oxazole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H8N2O |
|---|---|
分子量 |
124.14 g/mol |
IUPAC名 |
2-(azetidin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C6H8N2O/c1-2-9-6(8-1)5-3-7-4-5/h1-2,5,7H,3-4H2 |
InChIキー |
JCRCBLHMNOIMLW-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=NC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



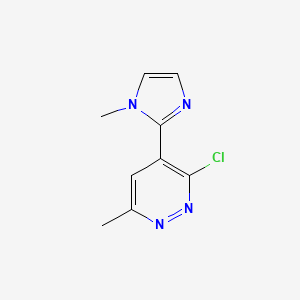
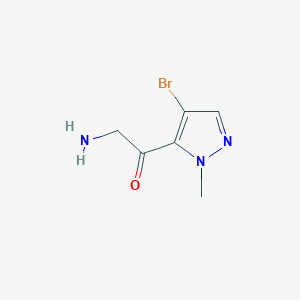
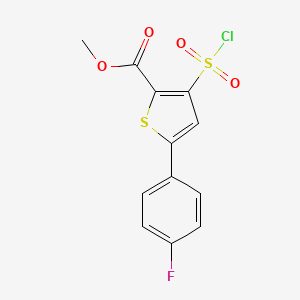
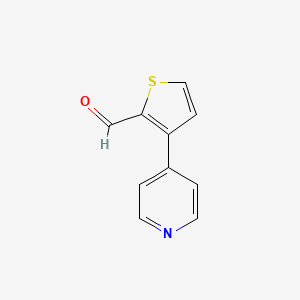
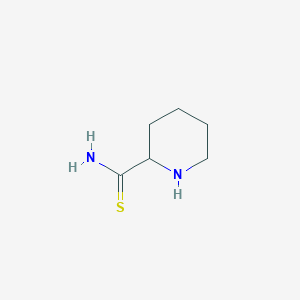
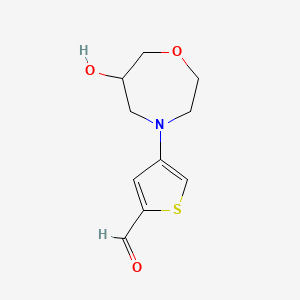
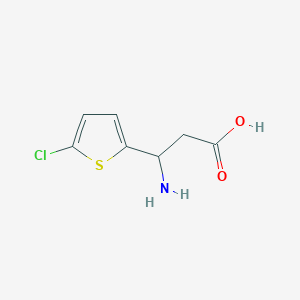

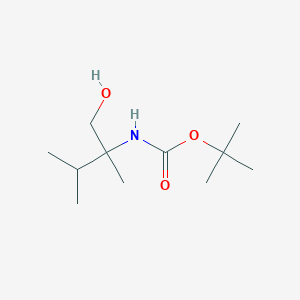
![5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13175323.png)
![2-[5-(Aminomethyl)thiophen-2-yl]acetic acid](/img/structure/B13175329.png)
